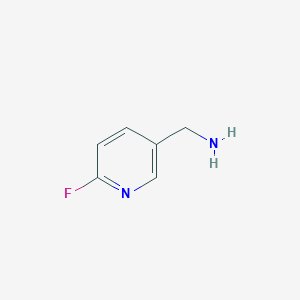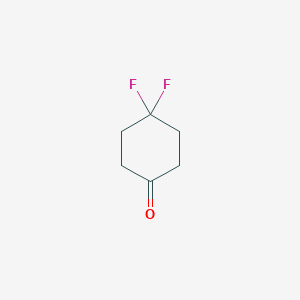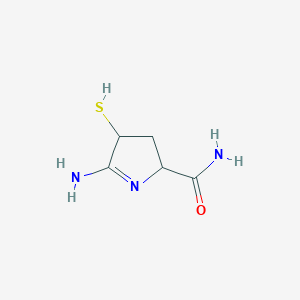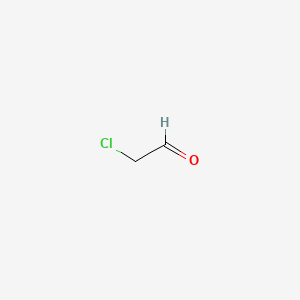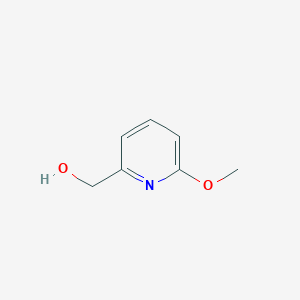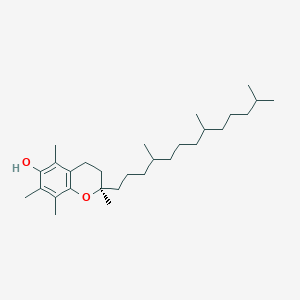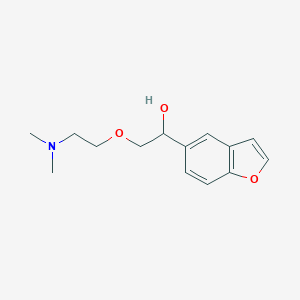
alpha-((2-(Dimethylamino)ethoxy)methyl)-5-benzofuranmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-((2-(Dimethylamino)ethoxy)methyl)-5-benzofuranmethanol, also known as DMAB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMAB is a potent and selective inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in a variety of cellular processes. In
Mechanism Of Action
Alpha-((2-(Dimethylamino)ethoxy)methyl)-5-benzofuranmethanol selectively inhibits PKC by binding to the regulatory domain of the enzyme, preventing its activation and subsequent downstream signaling. This leads to a decrease in cell proliferation and an increase in apoptosis.
Biochemical And Physiological Effects
Alpha-((2-(Dimethylamino)ethoxy)methyl)-5-benzofuranmethanol has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, alpha-((2-(Dimethylamino)ethoxy)methyl)-5-benzofuranmethanol has been shown to have neuroprotective effects, as PKC plays a role in neuronal signaling. alpha-((2-(Dimethylamino)ethoxy)methyl)-5-benzofuranmethanol has also been investigated for its potential use in the treatment of cardiovascular diseases, as PKC is involved in the regulation of vascular tone and cardiac function.
Advantages And Limitations For Lab Experiments
Alpha-((2-(Dimethylamino)ethoxy)methyl)-5-benzofuranmethanol has several advantages for use in lab experiments. It is a potent and selective inhibitor of PKC, making it a useful tool for studying the role of PKC in various cellular processes. However, alpha-((2-(Dimethylamino)ethoxy)methyl)-5-benzofuranmethanol has some limitations as well. It has a short half-life and is rapidly metabolized in vivo, making it difficult to use in animal studies. Additionally, its potency and selectivity can vary depending on the cell type and PKC isoform being studied.
Future Directions
There are several future directions for research on alpha-((2-(Dimethylamino)ethoxy)methyl)-5-benzofuranmethanol. One area of interest is the development of more potent and selective PKC inhibitors that can be used in animal studies. Another area of interest is the investigation of the role of PKC in other disease states, such as diabetes and Alzheimer's disease. Finally, the potential use of alpha-((2-(Dimethylamino)ethoxy)methyl)-5-benzofuranmethanol as a therapeutic agent in cancer and inflammatory diseases warrants further investigation.
Conclusion
In conclusion, alpha-((2-(Dimethylamino)ethoxy)methyl)-5-benzofuranmethanol is a potent and selective inhibitor of PKC that has gained significant attention in scientific research. Its unique properties make it a valuable tool for studying the role of PKC in various cellular processes and its potential use in the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the mechanisms of action of alpha-((2-(Dimethylamino)ethoxy)methyl)-5-benzofuranmethanol and its potential therapeutic applications.
Synthesis Methods
Alpha-((2-(Dimethylamino)ethoxy)methyl)-5-benzofuranmethanol can be synthesized through a multistep process that involves the reaction of benzofuran with 2-dimethylaminoethyl chloride, followed by the reaction of the resulting compound with paraformaldehyde and sodium borohydride. The final product is obtained through a purification process using chromatography techniques.
Scientific Research Applications
Alpha-((2-(Dimethylamino)ethoxy)methyl)-5-benzofuranmethanol has been extensively studied for its potential use in cancer treatment. PKC is overexpressed in many cancer cells, and its inhibition by alpha-((2-(Dimethylamino)ethoxy)methyl)-5-benzofuranmethanol has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. alpha-((2-(Dimethylamino)ethoxy)methyl)-5-benzofuranmethanol has also been investigated for its potential use in the treatment of inflammatory diseases such as asthma and arthritis, as PKC plays a role in the inflammatory response.
properties
CAS RN |
131964-42-6 |
|---|---|
Product Name |
alpha-((2-(Dimethylamino)ethoxy)methyl)-5-benzofuranmethanol |
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.3 g/mol |
IUPAC Name |
1-(1-benzofuran-5-yl)-2-[2-(dimethylamino)ethoxy]ethanol |
InChI |
InChI=1S/C14H19NO3/c1-15(2)6-8-17-10-13(16)11-3-4-14-12(9-11)5-7-18-14/h3-5,7,9,13,16H,6,8,10H2,1-2H3 |
InChI Key |
SKEWXUFAHSXIQH-UHFFFAOYSA-N |
SMILES |
CN(C)CCOCC(C1=CC2=C(C=C1)OC=C2)O |
Canonical SMILES |
CN(C)CCOCC(C1=CC2=C(C=C1)OC=C2)O |
synonyms |
alpha-((2-(Dimethylamino)ethoxy)methyl)-5-benzofuranmethanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



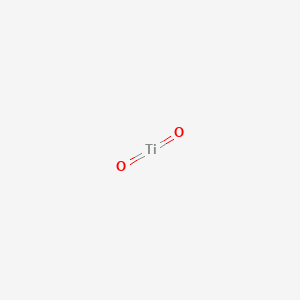
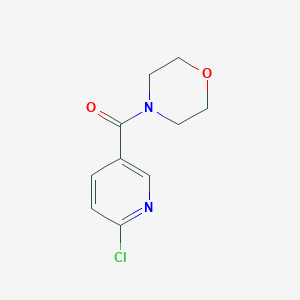

![1,2,3,4-Tetrahydro-9-(phenylmethyl)-pyrido[3,4-B]indole](/img/structure/B151894.png)



